3-methyl-N-[3-(1H-tetrazol-1-yl)phenyl]but-2-enamide
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Overview
Description
3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-enamide is a synthetic organic compound that features a tetrazole ring, a phenyl group, and a butenamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-enamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach involving the reaction of an azide with a nitrile under copper-catalyzed conditions.
Coupling with Phenyl Group: The tetrazole ring is then coupled with a phenyl group through a nucleophilic substitution reaction.
Formation of Butenamide Moiety: The final step involves the formation of the butenamide moiety through a condensation reaction between a suitable amine and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The tetrazole ring imparts unique properties, making the compound useful in the development of energetic materials and polymers.
Biological Studies: The compound’s interactions with enzymes and receptors are explored to understand its biological activity and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-enamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzyme active sites or receptor binding pockets. This binding can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-triazole: Another heterocyclic compound with similar applications in medicinal chemistry and materials science.
4-hydroxy-2-quinolone: A compound with a different heterocyclic structure but similar biological activities.
Uniqueness
3-methyl-N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]but-2-enamide is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H13N5O |
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Molecular Weight |
243.26 g/mol |
IUPAC Name |
3-methyl-N-[3-(tetrazol-1-yl)phenyl]but-2-enamide |
InChI |
InChI=1S/C12H13N5O/c1-9(2)6-12(18)14-10-4-3-5-11(7-10)17-8-13-15-16-17/h3-8H,1-2H3,(H,14,18) |
InChI Key |
KLLUFINJYLAOLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NC1=CC(=CC=C1)N2C=NN=N2)C |
Origin of Product |
United States |
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